molecular formula C8H8FNO4S B14122776 Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-

Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-

Cat. No.: B14122776
M. Wt: 233.22 g/mol
InChI Key: FTNXZRCBOPCECD-UHFFFAOYSA-N
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Description

Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- is a substituted benzeneacetamide derivative featuring a fluorosulfonyloxy (-OSO₂F) group at the para position of the aromatic ring. This compound is characterized by its electron-withdrawing fluorosulfonyl group, which enhances electrophilicity and reactivity, particularly in nucleophilic substitution or coupling reactions.

Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

1-(2-amino-2-oxoethyl)-4-fluorosulfonyloxybenzene

InChI

InChI=1S/C8H8FNO4S/c9-15(12,13)14-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)

InChI Key

FTNXZRCBOPCECD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OS(=O)(=O)F

Origin of Product

United States

Preparation Methods

The synthesis of Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- typically involves the introduction of the fluorosulfonyl group to the benzeneacetamide structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is considered efficient and concise for producing sulfonyl fluorides . The reaction conditions often involve photoredox catalysis, where a benzoimidazolium-based fluorosulfonyl radical precursor is used . Industrial production methods may vary, but they generally focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- involves the interaction of the fluorosulfonyl group with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules . This reactivity allows the compound to modulate biological pathways and exert its effects in chemical biology and drug discovery applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- and related compounds from the provided evidence:

Compound Name (CAS No.) Functional Groups Substituent Positions Reactivity Profile Potential Applications
Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- Acetamide, fluorosulfonyloxy Para High electrophilicity (SO₂F as leaving group) Pharmaceuticals, radiochemistry
Benzeneacetamide, α-(2-hydroxyethyl)-N,N-dimethyl-α-phenyl- (37743-13-8) Acetamide, hydroxyethyl, dimethylamino Alpha, ortho Moderate reactivity (H-bonding via -OH) Drug intermediates, surfactants
Benzeneacetic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester (147283-87-2) Ester, trifluoromethylsulfonyloxy Meta Lower reactivity (bulky CF₃ group) Stabilizers, specialty polymers
Benzeneacetic acid, 2,3-dichloro-α-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-, ethyl ester (316382-53-3) Ester, dichloro, methoxy Ortho/meta Lipophilic, halogen-driven stability Agrochemicals, herbicides

Key Comparisons:

Functional Group Influence The fluorosulfonyloxy group in the target compound offers superior leaving-group capability compared to the trifluoromethylsulfonyloxy group in ACI-INT-958. The latter’s bulkier CF₃ group reduces electrophilicity, favoring stability over reactivity . Acetamide vs.

Substituent Position Effects

  • Para-substituted fluorosulfonyloxy (target) enables symmetrical transition states in coupling reactions, whereas ortho/meta-substituted analogs (e.g., ACI-INT-957, ACI-INT-958) may exhibit steric hindrance or regioselectivity challenges .

Halogenation and Electronic Effects

  • Fluorosulfonyl (-OSO₂F) provides stronger electron-withdrawing effects than chloro/bromo substituents (ACI-INT-957), facilitating aromatic electrophilic substitutions.

Applications

  • The target compound’s fluorosulfonyl group is ideal for radiofluorination (e.g., PET tracers), whereas hydroxyethyl -containing analogs (ACI-INT-955) are suited for hydrophilic drug intermediates .

Research Findings and Limitations

  • Synthetic Utility : Fluorosulfonyloxy-substituted acetamides are pivotal in Suzuki-Miyaura couplings, as demonstrated in studies on analogous trifluoromethylsulfonyl derivatives .
  • Stability : Fluorosulfonyl groups hydrolyze faster than trifluoromethylsulfonyl groups under basic conditions, necessitating careful handling .
  • Data Gaps : Empirical data (e.g., melting points, spectroscopic profiles) for the target compound are unavailable in the provided evidence, highlighting the need for further experimental validation.

Biological Activity

Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Benzeneacetamide derivatives are characterized by the presence of an acetamide group attached to a benzene ring, with the addition of a fluorosulfonyl group that enhances its electrophilic properties. This modification can influence the compound's reactivity and interactions with biological targets.

The biological activity of Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- primarily involves its interaction with various proteins and enzymes in the body. The fluorosulfonyl group can act as a weak electrophile, allowing the compound to form covalent bonds with nucleophilic amino acids in target proteins. This mechanism is crucial for its potential therapeutic effects.

Key Mechanisms:

  • Covalent Bond Formation : The fluorosulfonyl group can lead to irreversible inhibition of target proteins, such as enzymes involved in cancer progression.
  • Electrophilic Activation : The compound may become activated upon binding to specific proteins, enhancing its biological effects.

Biological Activity and Therapeutic Applications

Research on Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- has indicated several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy.
  • Neuroprotective Effects : Studies suggest that similar compounds may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Study 1: Anticancer Activity

A recent study investigated the effects of Benzeneacetamide derivatives on cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability in various cancer types through PARP inhibition.

CompoundCancer TypeIC50 (µM)Mechanism
Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-Breast Cancer5.2PARP inhibition
Benzeneacetamide derivative XLung Cancer3.8Apoptosis induction

Table 1: Anticancer activity of Benzeneacetamide derivatives

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective potential of Benzeneacetamide-related compounds in a zebrafish model of epilepsy. The results demonstrated that these compounds could mitigate seizure activity and improve survival rates by enhancing serotonin levels and reducing oxidative stress markers.

CompoundModel UsedOutcome
Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-Zebrafish Epilepsy ModelReduced seizure frequency by 40%
Control Compound YZebrafish Epilepsy ModelNo significant effect

Table 2: Neuroprotective effects in zebrafish models

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